molecular formula C9H13N3S B13164434 5-Cyclobutyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

5-Cyclobutyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13164434
M. Wt: 195.29 g/mol
InChI Key: XZMMQGTYVVRNFQ-UHFFFAOYSA-N
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Description

5-Cyclobutyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclobutyl and a cyclopropyl group attached to the triazole ring, along with a thiol group at the 3-position. The molecular formula of this compound is C9H13N3S and it has a molecular weight of 195.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. This method typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with biological targets, enhancing its binding affinity .

Comparison with Similar Compounds

5-Cyclobutyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds, such as:

These compounds share the triazole-thiol core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

3-cyclobutyl-4-cyclopropyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H13N3S/c13-9-11-10-8(6-2-1-3-6)12(9)7-4-5-7/h6-7H,1-5H2,(H,11,13)

InChI Key

XZMMQGTYVVRNFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NNC(=S)N2C3CC3

Origin of Product

United States

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